
Acetic acid;1,1-bis(diphenylphosphoryl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;1,1-bis(diphenylphosphoryl)ethanol is a chemical compound that features both acetic acid and diphenylphosphoryl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1,1-bis(diphenylphosphoryl)ethanol typically involves the reaction of acetic acid with diphenylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{CH}_3\text{COOH} + \text{(C}_6\text{H}_5\text{O)}_2\text{PCl} \rightarrow \text{CH}_3\text{COOCH}_2\text{P(C}_6\text{H}_5\text{O)}_2 + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;1,1-bis(diphenylphosphoryl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The compound can participate in substitution reactions where the diphenylphosphoryl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphines.
Aplicaciones Científicas De Investigación
Acetic acid;1,1-bis(diphenylphosphoryl)ethanol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which acetic acid;1,1-bis(diphenylphosphoryl)ethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diphenylphosphoryl groups can interact with active sites of enzymes, altering their activity. The compound may also participate in signaling pathways, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Diphenylphosphoryl acetic acid
- Diphenylphosphoryl ethanol
- Diphenylphosphoryl methanol
Uniqueness
Acetic acid;1,1-bis(diphenylphosphoryl)ethanol is unique due to the presence of both acetic acid and diphenylphosphoryl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Propiedades
Número CAS |
65988-97-8 |
|---|---|
Fórmula molecular |
C28H28O5P2 |
Peso molecular |
506.5 g/mol |
Nombre IUPAC |
acetic acid;1,1-bis(diphenylphosphoryl)ethanol |
InChI |
InChI=1S/C26H24O3P2.C2H4O2/c1-26(27,30(28,22-14-6-2-7-15-22)23-16-8-3-9-17-23)31(29,24-18-10-4-11-19-24)25-20-12-5-13-21-25;1-2(3)4/h2-21,27H,1H3;1H3,(H,3,4) |
Clave InChI |
DFNLZXZLNZOCOW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(O)(P(=O)(C1=CC=CC=C1)C2=CC=CC=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14462701.png)
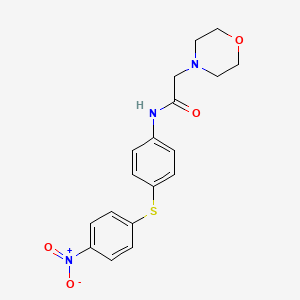
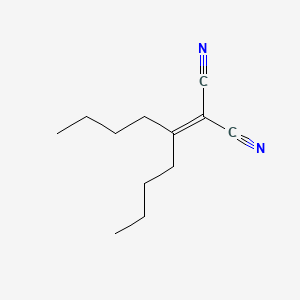
![tert-Butyl(dimethyl)[(3-phenylprop-2-en-1-yl)oxy]silane](/img/structure/B14462721.png)


![3-Methyl-3-[1-(2-methyloxiran-2-yl)propoxy]oxetan-2-one](/img/structure/B14462738.png)
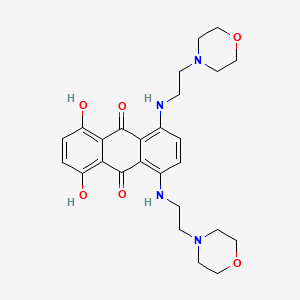
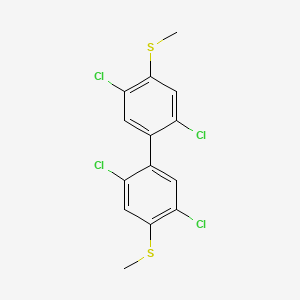
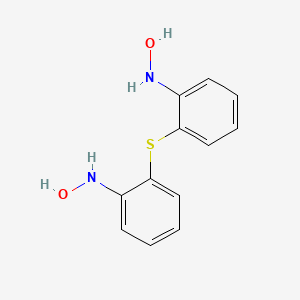
![4-[3-(4-tert-Butylphenyl)-2-methylpropyl]-2-methylmorpholine](/img/structure/B14462752.png)
![2,7-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cycloheptan-1-one](/img/structure/B14462755.png)
![2,2-bis(hydroxymethyl)propane-1,3-diol;1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;nonanedioic acid;(E)-octadec-9-enoic acid](/img/structure/B14462766.png)

